molecular formula C10H6BrNO3 B1504265 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 762260-63-9

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B1504265
CAS No.: 762260-63-9
M. Wt: 268.06 g/mol
InChI Key: MBCCWDPJOSBQOR-UHFFFAOYSA-N
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Description

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as starting materials.

  • Bromination: The quinoline derivative undergoes bromination to introduce the bromine atom at the 7th position. This step is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions.

  • Oxidation: The brominated quinoline is then oxidized to introduce the keto group at the 2nd position. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 4th position. This step can be performed using reagents like carbon monoxide (CO) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as quinone derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

  • Substitution: Substitution reactions at the bromine position can lead to the formation of different halogenated derivatives.

  • Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation, to produce bioactive compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various halogenating agents, such as iodine (I2) or chlorine (Cl2)

  • Coupling Reactions: Carbodiimides (e.g., dicyclohexylcarbodiimide (DCC)), coupling reagents like N,N'-Dicyclohexylmethylcarbodiimide (DCM)

Major Products Formed:

  • Oxidized Derivatives: Quinone derivatives

  • Reduced Derivatives: Hydroquinoline derivatives

  • Halogenated Derivatives: Various halogenated quinolines

  • Bioactive Compounds: Amides, esters, and other conjugated compounds

Scientific Research Applications

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Microbial Cell Membranes: Disruption of membrane structure and function

  • Enzymes and Pathways: Inhibition of enzymes involved in cell growth and division

Comparison with Similar Compounds

  • 4-Hydroxy-2-quinolones: Similar quinoline derivatives with a hydroxyl group at the 4th position

  • 4-Alkyl-2-quinolones: Quinoline derivatives with alkyl groups at the 4th position

  • 7-Hydroxy-2-quinolones: Quinoline derivatives with a hydroxyl group at the 7th position

Properties

IUPAC Name

7-bromo-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCCWDPJOSBQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697466
Record name 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762260-63-9
Record name 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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